molecular formula C22H22N4O2 B5419441 2-(1H-benzimidazol-2-yl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]acrylonitrile

Cat. No. B5419441
M. Wt: 374.4 g/mol
InChI Key: BWZPRPICTJXEDK-WJDWOHSUSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzimidazole group, which is a fused aromatic ring system, a phenyl group which is a common aromatic ring, and a nitrile group which is a polar functional group. The presence of these groups suggests that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its functional groups. The benzimidazole and phenyl groups are aromatic and planar, while the nitrile group is linear. The presence of the dimethoxy and pyrrolidinyl groups could introduce steric effects that influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the nitrile group could increase the compound’s polarity, and the aromatic groups could contribute to its UV-Vis absorption properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, the benzimidazole group could interact with biological targets via pi stacking or hydrogen bonding .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-27-20-13-19(26-9-5-6-10-26)21(28-2)12-15(20)11-16(14-23)22-24-17-7-3-4-8-18(17)25-22/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3,(H,24,25)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZPRPICTJXEDK-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C(C#N)C2=NC3=CC=CC=C3N2)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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